1-Boc-4-cyano-4-(3-cyanophenyl)-piperidine
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Overview
Description
1-Boc-4-cyano-4-(3-cyanophenyl)-piperidine is a chemical compound with the molecular formula C17H22N2O2 and a molecular weight of 286.37 g/mol . It is a piperidine derivative, characterized by the presence of cyano groups and a tert-butyl ester functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-cyano-4-(3-cyanophenyl)piperidine-1-carboxylate typically involves the reaction of 4-cyano-4-(3-cyanophenyl)piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Boc-4-cyano-4-(3-cyanophenyl)-piperidine can undergo various chemical reactions, including:
Oxidation: The cyano groups can be oxidized to carboxylic acids under strong oxidative conditions.
Reduction: The cyano groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous medium.
Major Products Formed
Oxidation: 4-carboxy-4-(3-carboxyphenyl)piperidine-1-carboxylate.
Reduction: 4-amino-4-(3-aminophenyl)piperidine-1-carboxylate.
Substitution: 4-cyano-4-(3-cyanophenyl)piperidine-1-carboxylic acid.
Scientific Research Applications
1-Boc-4-cyano-4-(3-cyanophenyl)-piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-cyano-4-(3-cyanophenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The cyano groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active piperidine derivative, which can then interact with enzymes or receptors to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate: Used as a semi-flexible linker in PROTAC development for targeted protein degradation.
Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Also used in PROTAC development for targeted protein degradation.
Tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate: Another piperidine derivative with similar structural features.
Uniqueness
1-Boc-4-cyano-4-(3-cyanophenyl)-piperidine is unique due to the presence of two cyano groups and a tert-butyl ester functional group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications and differentiate it from other piperidine derivatives.
Properties
CAS No. |
375853-88-6 |
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Molecular Formula |
C18H21N3O2 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
tert-butyl 4-cyano-4-(3-cyanophenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C18H21N3O2/c1-17(2,3)23-16(22)21-9-7-18(13-20,8-10-21)15-6-4-5-14(11-15)12-19/h4-6,11H,7-10H2,1-3H3 |
InChI Key |
XUHCLNUSQGJYRF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC=CC(=C2)C#N |
Origin of Product |
United States |
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